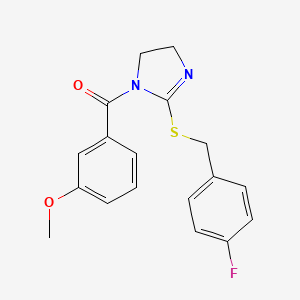![molecular formula C18H20N4O2 B2390635 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole CAS No. 2319640-30-5](/img/structure/B2390635.png)
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on compounds with structural similarities has shown potent antimicrobial activity against various bacterial and fungal strains. For instance, Schiff base derivatives have demonstrated significant antibacterial and antifungal effects, indicating potential applications in developing new antimicrobial agents (Othman et al., 2019). Similarly, heterocyclic compounds containing 1,3-oxazepine derivatives exhibited notable antibacterial activity, suggesting the chemical framework has a basis for antimicrobial research (Mohammad et al., 2017).
Drug Development
The structural features of related compounds have been explored for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathology. For example, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type-2 diabetes treatment, have been developed, indicating the potential utility of similar structures in metabolic disease research (Latli et al., 2017).
Molecular Docking and Drug-likeness Studies
Compounds with related structures have been subjected to molecular docking and drug-likeness studies, revealing insights into their interactions with biological targets and their potential as drug candidates. This includes the evaluation of antimicrobial activity and the prediction of drug-likeness properties, suggesting a framework for assessing new compounds for therapeutic applications (Pandya et al., 2019).
Anticancer Research
Some related compounds have shown anticancer activity, particularly against breast cancer cell lines. This highlights the potential of such chemical structures in the development of new anticancer therapies (Parveen et al., 2017).
Propiedades
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-10-17(20-12-19-13)23-11-14-6-8-22(9-7-14)18-21-15-4-2-3-5-16(15)24-18/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBULYQDZAVWOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)


![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)